1,3-Dinitro-5-nitroso-1,3,5-triazinane

Catalog No.
S587765
CAS No.
5755-27-1
M.F
C3H6N6O5
M. Wt
206.12 g/mol
Availability
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1,3-Dinitro-5-nitroso-1,3,5-triazinane

CAS Number

5755-27-1

Product Name

1,3-Dinitro-5-nitroso-1,3,5-triazinane

IUPAC Name

1,3-dinitro-5-nitroso-1,3,5-triazinane

Molecular Formula

C3H6N6O5

Molecular Weight

206.12 g/mol

InChI

InChI=1S/C3H6N6O5/c10-4-5-1-6(8(11)12)3-7(2-5)9(13)14/h1-3H2

InChI Key

LOSVOOKTCVILPF-UHFFFAOYSA-N

SMILES

C1N(CN(CN1[N+](=O)[O-])[N+](=O)[O-])N=O

Synonyms

DNX compound, hexahydro-1-nitroso-3,5-dinitro-1,3,5-triazine

Canonical SMILES

C1N(CN(CN1[N+](=O)[O-])[N+](=O)[O-])N=O

1,3-dinitro-5-nitroso-1,3,5-triazinane is a member of 1,3,5-triazinanes, a N-nitro compound and a nitrosamine.

1,3-Dinitro-5-nitroso-1,3,5-triazinane is a nitrogen-rich organic compound with the molecular formula C3H6N6O5\text{C}_3\text{H}_6\text{N}_6\text{O}_5. It is categorized as a nitro compound and a nitrosamine, featuring a triazine ring structure. This compound is of interest due to its potential applications in various fields, including explosives and pharmaceuticals. The presence of multiple nitro and nitroso groups contributes to its energetic properties and reactivity.

Typical of nitro compounds:

  • Decomposition Reactions: Under thermal conditions, this compound can decompose to form various nitrogen oxides and other intermediates. The kinetics of such reactions are influenced by temperature and the presence of solvents .
  • Reduction Reactions: The nitroso group can be reduced to amines under specific conditions, leading to the formation of new derivatives that may exhibit different biological activities or properties .
  • Nucleophilic Substitution: The nitro groups can participate in nucleophilic substitution reactions, allowing for the synthesis of more complex molecules.

Several methods have been reported for synthesizing 1,3-Dinitro-5-nitroso-1,3,5-triazinane:

  • Nitration of Triazine Derivatives: This involves the nitration of hexamethylenetetramine or related compounds using nitric acid and sodium nitrite. The reaction conditions can be adjusted to favor the formation of nitroso intermediates .
  • Photooxidation Processes: The compound can also be synthesized through photooxidation methods where triazine derivatives are exposed to ultraviolet light in the presence of oxygen, leading to the formation of nitroso compounds .

1,3-Dinitro-5-nitroso-1,3,5-triazinane has potential applications in:

  • Explosives: Due to its high nitrogen content and energetic properties, it may be utilized in formulating explosives or propellants.
  • Pharmaceuticals: The unique structure may provide a scaffold for developing new drugs with specific biological activities.
  • Environmental Chemistry: Understanding its degradation pathways can aid in assessing the environmental impact of nitrogen-rich compounds.

Interaction studies involving 1,3-Dinitro-5-nitroso-1,3,5-triazinane focus on its reactivity with various nucleophiles and electrophiles. These studies are crucial for understanding its behavior in biological systems and environmental contexts. For instance:

  • Reactivity with Amines: The compound's nitroso group can react with amines to form stable adducts.
  • Environmental Degradation: Investigations into how this compound interacts with soil microbes or other environmental factors reveal insights into its persistence and breakdown products .

Several compounds share structural similarities with 1,3-Dinitro-5-nitroso-1,3,5-triazinane. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
1-Nitroso-3,5-dinitrohexahydro-1,3,5-triazineC3H6N6O5\text{C}_3\text{H}_6\text{N}_6\text{O}_5Similar structure; potential for biological activity
1-Nitro-3,5-dinitroso-1,3,5-triazineC3H6N6O4\text{C}_3\text{H}_6\text{N}_6\text{O}_4Contains additional nitroso group; different reactivity profile
1,3,5-Trinitro-1,3,5-triazacyclohexaneC3H6N6O9\text{C}_3\text{H}_6\text{N}_6\text{O}_9Higher explosive potential; more stable under certain conditions

XLogP3

1.1

Wikipedia

1,3-dinitro-5-nitroso-1,3,5-triazinane

Dates

Last modified: 02-18-2024

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